molecular formula C18H20Cl2O4 B5109438 2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene

2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5109438
M. Wt: 371.3 g/mol
InChI Key: FVBBFHRCZNWTOK-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and a complex ether chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with chlorine atoms and the ether chain is introduced through nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, etherification, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug development and pharmacological research.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene is unique due to its complex ether chain, which imparts distinct chemical and physical properties. This makes it valuable in specific research and industrial applications where such properties are desired .

Properties

IUPAC Name

2,4-dichloro-1-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(19)12-15(16)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBBFHRCZNWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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